molecular formula C11H16N2O3S B1420237 4-Methyl-2-(piperazine-1-sulfonyl)phenol CAS No. 1193387-51-7

4-Methyl-2-(piperazine-1-sulfonyl)phenol

Cat. No. B1420237
CAS RN: 1193387-51-7
M. Wt: 256.32 g/mol
InChI Key: VCSVHRIIJXZSQR-UHFFFAOYSA-N
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Description

4-Methyl-2-(piperazine-1-sulfonyl)phenol is a chemical compound with the molecular formula C11H16N2O3S and a molecular weight of 256.32 . It is used for research purposes .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H16N2O3S . More detailed structural analysis may require specific experimental techniques such as X-ray diffraction .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a predicted boiling point of 438.72° C at 760 mmHg, a predicted density of 1.31 g/cm3, and a predicted refractive index of n20D 1.59 .

Scientific Research Applications

Antibacterial Activities

Compounds containing the 4-Methyl-2-(piperazine-1-sulfonyl)phenol structure have been investigated for their antibacterial activities. Wu Qi (2014) synthesized a series of novel piperazine derivatives and found that some of these compounds exhibited significant antibacterial activities against various pathogens such as G. zeae, C. mandshurica, and F. oxysporum Wu Qi (2014).

Anticancer Evaluation

In the field of cancer research, compounds with the this compound moiety have been evaluated for their potential anticancer properties. Kostyantyn Turov (2020) found that certain compounds with a piperazine substituent exhibited effective anticancer activities in vitro on a variety of cancer cell lines Kostyantyn Turov (2020).

Adenosine Receptor Antagonism

The molecule has also been studied for its role in adenosine receptor antagonism. T. Borrmann et al. (2009) designed and synthesized a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, identifying potent A2B adenosine receptor antagonists with subnanomolar affinity and high selectivity T. Borrmann et al. (2009).

Antioxidant Activity

The antioxidant potential of derivatives of this compound has been explored. S. Y. Prabawati (2016) synthesized 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazin and demonstrated its potential as an antioxidant S. Y. Prabawati (2016).

Synthesis and Characterization Studies

Significant research has been conducted on the synthesis and characterization of compounds containing this compound. For instance, S. Naveen et al. (2007) synthesized and characterized the structure of 1-benzhydryl-4-methanesulfonyl-piperazine, providing insight into its crystallographic properties S. Naveen et al. (2007).

Serotonin Receptor Antagonists

Compounds with this compound have been investigated as serotonin receptor antagonists. Juhee Yoon et al. (2008) prepared and evaluated a series of compounds as 5-HT(7) receptor antagonists, demonstrating the potential for treating neurological disorders Juhee Yoon et al. (2008).

properties

IUPAC Name

4-methyl-2-piperazin-1-ylsulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-9-2-3-10(14)11(8-9)17(15,16)13-6-4-12-5-7-13/h2-3,8,12,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSVHRIIJXZSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)S(=O)(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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